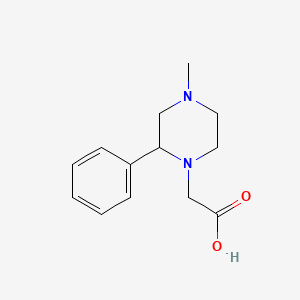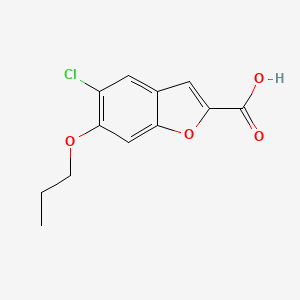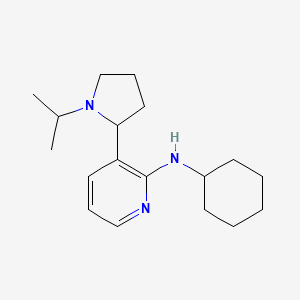
4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can interact with enzyme active sites, potentially inhibiting their function. The piperidine moiety may contribute to binding affinity and specificity.
類似化合物との比較
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant that also contains a trifluoromethyl group.
Trifluoromethylphenylpiperazine: A compound with similar structural features but different pharmacological properties.
Uniqueness: 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of its trifluoromethyl group, triazole ring, and piperidine moiety, which confer distinct chemical and biological properties
特性
分子式 |
C14H15F3N4 |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(20-21-13)9-4-6-18-7-5-9/h1-3,8-9,18H,4-7H2,(H,19,20,21) |
InChIキー |
LEHSBMVAIFZZCN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11814582.png)

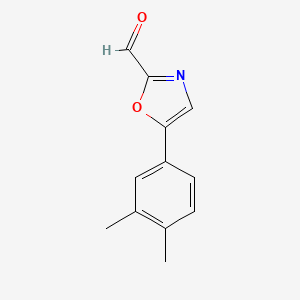
![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)

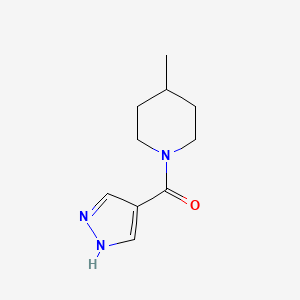
![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)
